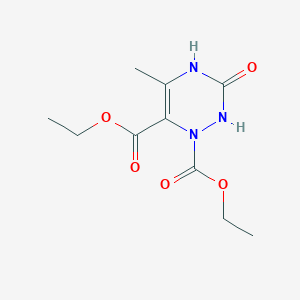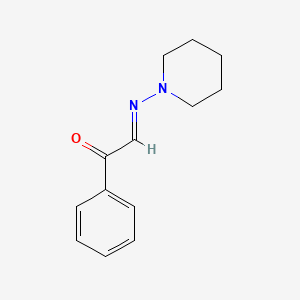![molecular formula C16H7NO2S B14689781 2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione CAS No. 23639-78-3](/img/structure/B14689781.png)
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thia-6-azapentacyclo[86203,1204,8011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione is a complex organic compound with a unique pentacyclic structure This compound is characterized by its intricate arrangement of carbon, nitrogen, and sulfur atoms, forming a rigid and highly stable framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of functional groups such as carbonyl and thiol groups may also contribute to its reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-5,7,12,15,17-hexaene: Another pentacyclic compound with a similar structure but different functional groups.
17-(2-Hydroxyethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A compound with a similar pentacyclic framework but different substituents.
Uniqueness
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione is unique due to the presence of both sulfur and nitrogen atoms within its pentacyclic structure.
Propriétés
Numéro CAS |
23639-78-3 |
|---|---|
Formule moléculaire |
C16H7NO2S |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione |
InChI |
InChI=1S/C16H7NO2S/c18-10-4-11(19)15-13-7-1-2-12(14(10)13)20-16(15)9-6-17-5-8(9)3-7/h1-3,5-6H,4H2 |
Clé InChI |
APNCGVHXOJDBIS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C3C=CC4=CC5=CN=CC5=C(S3)C(=C42)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



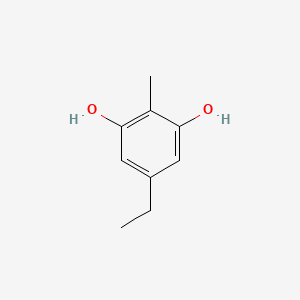
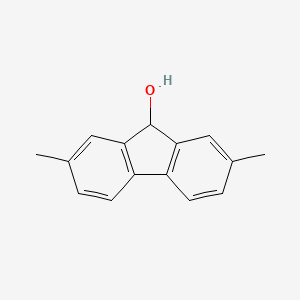
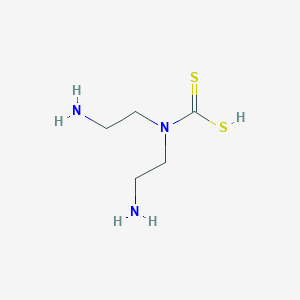
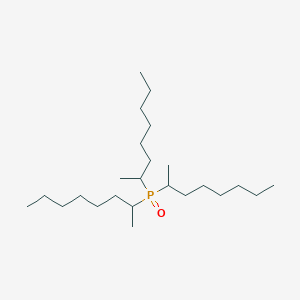
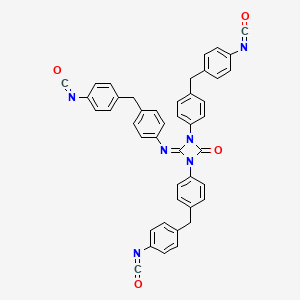
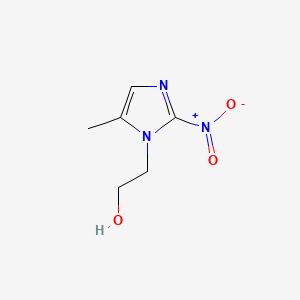
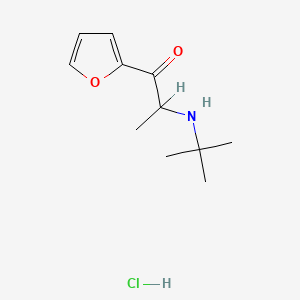
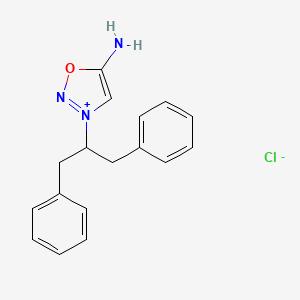
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
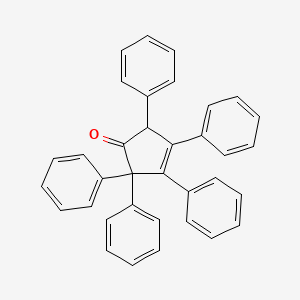
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
